molecular formula C9H12N2O2S2 B11812909 3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol

3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol

Cat. No.: B11812909
M. Wt: 244.3 g/mol
InChI Key: SCOXZEQYDRWPBV-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol is a heterocyclic compound that contains both a pyridine ring and a pyrrolidine ring connected by a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol typically involves the reaction of pyrrolidine with pyridine-3-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyridine derivatives. These products can be further utilized in various chemical and biological applications .

Scientific Research Applications

3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Pyrrolidin-1-ylsulfonyl)pyridine-4-thiol include:

  • 3-(Pyrrolidin-1-ylsulfonyl)pyridine
  • 4-(Pyrrolidin-1-ylsulfonyl)pyridine
  • Pyrrolidine-2,5-diones
  • Pyrrolizines

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a pyridine ring, a pyrrolidine ring, and a thiol group. This combination imparts distinctive chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

3-pyrrolidin-1-ylsulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C9H12N2O2S2/c12-15(13,11-5-1-2-6-11)9-7-10-4-3-8(9)14/h3-4,7H,1-2,5-6H2,(H,10,14)

InChI Key

SCOXZEQYDRWPBV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNC=CC2=S

Origin of Product

United States

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